Cas no 2229214-24-6 (2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane)

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane 化学的及び物理的性質
名前と識別子
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- 2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane
- EN300-1938889
- 2229214-24-6
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- インチ: 1S/C10H17BrO2/c1-9(7-11)10(8-12-2)5-3-4-6-13-10/h1,3-8H2,2H3
- InChIKey: OYZYHOLHMRKBHS-UHFFFAOYSA-N
- ほほえんだ: BrCC(=C)C1(COC)CCCCO1
計算された属性
- せいみつぶんしりょう: 248.04119g/mol
- どういたいしつりょう: 248.04119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 18.5Ų
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938889-0.5g |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |
2229214-24-6 | 0.5g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1938889-0.05g |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |
2229214-24-6 | 0.05g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1938889-0.25g |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |
2229214-24-6 | 0.25g |
$1513.0 | 2023-09-17 | ||
Enamine | EN300-1938889-1.0g |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |
2229214-24-6 | 1g |
$1643.0 | 2023-05-31 | ||
Enamine | EN300-1938889-0.1g |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |
2229214-24-6 | 0.1g |
$1447.0 | 2023-09-17 | ||
Enamine | EN300-1938889-10.0g |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |
2229214-24-6 | 10g |
$7065.0 | 2023-05-31 | ||
Enamine | EN300-1938889-1g |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |
2229214-24-6 | 1g |
$1643.0 | 2023-09-17 | ||
Enamine | EN300-1938889-10g |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |
2229214-24-6 | 10g |
$7065.0 | 2023-09-17 | ||
Enamine | EN300-1938889-5.0g |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |
2229214-24-6 | 5g |
$4764.0 | 2023-05-31 | ||
Enamine | EN300-1938889-2.5g |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |
2229214-24-6 | 2.5g |
$3220.0 | 2023-09-17 |
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxaneに関する追加情報
Comprehensive Analysis of 2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane (CAS No. 2229214-24-6): Properties, Applications, and Industry Trends
The compound 2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane (CAS No. 2229214-24-6) is a specialized organic molecule gaining attention in pharmaceutical and material science research. With its unique bromine-substituted propene moiety and methoxymethyl oxane structure, this compound exhibits intriguing reactivity patterns, making it valuable for synthetic applications. Researchers are particularly interested in its potential as a building block for complex molecular architectures.
Recent advancements in green chemistry have sparked discussions about sustainable synthesis routes for compounds like 2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane. Many users searching for this compound inquire about eco-friendly alternatives to traditional bromination methods or catalytic processes that could reduce waste generation. The presence of both alkene functionality and ether linkage in its structure offers multiple handles for further chemical modifications.
From a structure-activity relationship perspective, the oxane ring in CAS 2229214-24-6 contributes to molecular rigidity, while the methoxymethyl group enhances solubility in various organic solvents. These properties make it particularly interesting for drug discovery applications where researchers seek to balance lipophilicity and conformational stability. Current literature suggests potential utility in developing small molecule inhibitors or functional materials with tailored properties.
The analytical characterization of 2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane typically involves advanced techniques such as NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and HPLC purity analysis. These methods confirm the compound's structural integrity and help establish quality control protocols for research use. Many search queries focus on spectral data interpretation and storage conditions for this specific chemical entity.
In material science applications, the bromine atom in CAS 2229214-24-6 serves as an excellent polymerization initiator or cross-linking agent. Recent patents highlight its incorporation into specialty polymers with enhanced thermal stability. The compound's dual functionality allows for sequential modification strategies, addressing growing industry demand for multi-functional monomers in advanced material development.
Safety considerations for handling 2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane follow standard organic chemistry laboratory protocols. While not classified as hazardous under normal research conditions, proper personal protective equipment (PPE) including gloves and eye protection is recommended. This aligns with current industry emphasis on responsible chemical management practices and risk assessment protocols.
The synthetic versatility of CAS 2229214-24-6 continues to inspire novel research directions. Recent publications explore its use in click chemistry applications and as a precursor for heterocyclic compounds. Its growing importance in medicinal chemistry is evidenced by increasing patent filings referencing derivatives of this core structure, particularly in central nervous system targeting molecules.
From a commercial availability standpoint, 2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane remains a specialty chemical offered by select fine chemical suppliers. Pricing and custom synthesis options frequently appear in search queries, reflecting the compound's niche market position. Researchers often seek information about scale-up potential and batch-to-batch consistency when considering this material for larger projects.
Future research directions for CAS 2229214-24-6 may explore its potential in bioconjugation chemistry or as a scaffold for metal-organic frameworks (MOFs). The compound's structural features offer opportunities for creating three-dimensional architectures with precise spatial control—a property highly valued in nanotechnology applications and molecular recognition systems.
In conclusion, 2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane represents an interesting case study in functional group compatibility and multi-step synthesis design. Its growing presence in scientific literature and patent applications suggests expanding utility across multiple disciplines. As research continues to uncover new applications for this versatile building block, its role in advancing molecular innovation appears increasingly significant.
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